

Application Notes and Protocols: Copper-Catalyzed Synthesis of N-Aryl Anthranilic Acids

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Compound of Interest

Compound Name: *N*-(4-Fluorophenyl)anthranilic acid

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These application notes provide a comprehensive overview and detailed protocols for the synthesis of N-aryl anthranilic acids, a crucial scaffold in many pharmaceutical compounds, via the copper-catalyzed Ullmann condensation. This document outlines common reaction conditions, presents key performance data in tabular format for easy comparison, and offers step-by-step experimental procedures.

Introduction

N-aryl anthranilic acids are pivotal structural motifs found in a variety of biologically active molecules and are key precursors for the synthesis of acridones and other heterocyclic compounds. The copper-catalyzed N-arylation of anthranilic acid derivatives, a variation of the Ullmann condensation, is a classic and effective method for constructing the C-N bond in these molecules. This reaction typically involves the coupling of an ortho-halobenzoic acid with an aniline derivative in the presence of a copper catalyst and a base, often at elevated temperatures. Recent advancements have introduced milder reaction conditions and more efficient catalytic systems.

Data Presentation: Reaction Parameters and Yields

The following tables summarize quantitative data from various reported copper-catalyzed syntheses of N-aryl anthranilic acids, showcasing the impact of different catalysts, solvents, and substrates on reaction outcomes.

Table 1: Copper-Catalyzed N-Arylation of 2-Chlorobenzoic Acid with Various Anilines

Entry	Aniline Derivative	Catalyst System	Base	Solvent	Temp. (°C)	Time (h)	Yield (%)	Reference
1	Aniline	CuO	K ₂ CO ₃	Aniline (reflux)	184	2	82-93	Organic Syntheses[1]
2	2,6-Dimethylaniline	Cu/Cu ₂ O	K ₂ CO ₃	2-Ethoxyethanol	130	24	65	[2][3]
3	2-tert-Butylaniline	CuI	K ₂ CO ₃	2-Ethoxyethanol	130	18	86	[2][4]
4	4-Methoxyaniline	CuI	K ₂ CO ₃	2-Ethoxyethanol	130	18	95	[2][4]
5	3-Chloroaniline	CuI	K ₂ CO ₃	2-Ethoxyethanol	130	18	88	[4]

Table 2: Modified Ullmann Coupling for the Synthesis of Fenamic Acid Drugs

Entry	N-Aryl Anthranilic Acid	Aryl Halide	Aniline Derivative	Catalyst	Solvent	Temp. (°C)	Yield (%)	Reference
1	Mefenamic Acid	2-Chlorobenzoic Acid	2,3-Dimethylaniline	Cupric Oxide	Amyl Alcohol	Reflux	-	[5]
2	Flufenamic Acid	2-Chlorobenzoic Acid	3-(Trifluoromethyl)aniline	Cupric Oxide	Amyl Alcohol	Reflux	-	[5]
3	Meclofenamic Acid	2-Bromobenzoic Acid	2,6-Dichloro-3-methylaniline	Copper Acetate	[TBP]Cl (Ionic Liquid)	170	High	[6]
4	Clofenamic Acid	2-Bromobenzoic Acid	3-Chloroaniline	Copper Acetate	[TBP]Cl (Ionic Liquid)	170	High	[6]

Yields were reported as "significant" or "high" in the source material, without specific quantitative values being readily available in the abstract.

Experimental Protocols

This section provides detailed methodologies for the copper-catalyzed synthesis of N-aryl anthranilic acids.

Protocol 1: Classical Ullmann Condensation for N-Phenylanthranilic Acid

This protocol is adapted from a procedure in Organic Syntheses.[1]

Materials:

- o-Chlorobenzoic acid
- Aniline
- Anhydrous potassium carbonate (K_2CO_3)
- Copper(II) oxide (CuO)
- Decolorizing carbon
- Concentrated hydrochloric acid (HCl)
- Water

Equipment:

- 1-L round-bottomed flask
- Air-cooled condenser
- Oil bath
- Steam distillation apparatus
- Suction filtration setup
- Beakers and stirring apparatus

Procedure:

- Reaction Setup: In a 1-L round-bottomed flask fitted with an air-cooled condenser, combine 155 g (1.66 moles) of aniline, 41 g (0.26 mole) of o-chlorobenzoic acid, 41 g (0.3 mole) of anhydrous potassium carbonate, and 1 g of copper(II) oxide.
- Reflux: Heat the mixture in an oil bath to reflux for two hours.

- **Removal of Excess Aniline:** After cooling, remove the excess aniline by steam distillation, which typically takes about three hours.
- **Decolorization:** To the brown residual solution, add 20 g of decolorizing carbon. Boil the mixture for fifteen minutes and then filter by suction.
- **Precipitation:** With stirring, add the filtrate to a mixture of 30 mL of concentrated hydrochloric acid and 60 mL of water.
- **Isolation and Drying:** Filter the precipitated N-phenylanthranilic acid with suction once the mixture is cold. Dry the product to a constant weight. The expected yield is 46–52 g (82–93%).

Protocol 2: CuI-Catalyzed Synthesis of N-Aryl Anthranilic Acids

This protocol is a general procedure based on the work of Wolf and co-workers.^{[2][4]}

Materials:

- 2-Chlorobenzoic acid
- Substituted aniline (e.g., 2-tert-butylaniline)
- Copper(I) iodide (CuI)
- Potassium carbonate (K_2CO_3)
- 2-Ethoxyethanol
- Toluene
- Hydrochloric acid (1 M)
- Saturated sodium chloride solution (brine)
- Anhydrous magnesium sulfate ($MgSO_4$)

- Ethyl acetate
- Hexanes

Equipment:

- Schlenk tube or round-bottomed flask with a reflux condenser
- Nitrogen or argon gas inlet
- Magnetic stirrer and hotplate
- Separatory funnel
- Rotary evaporator

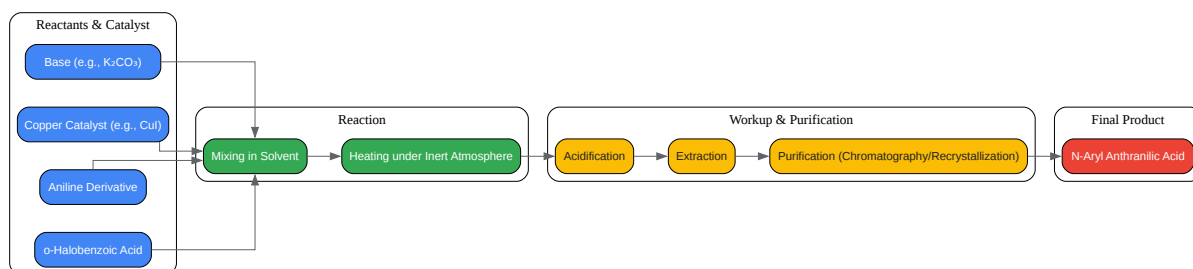
Procedure:

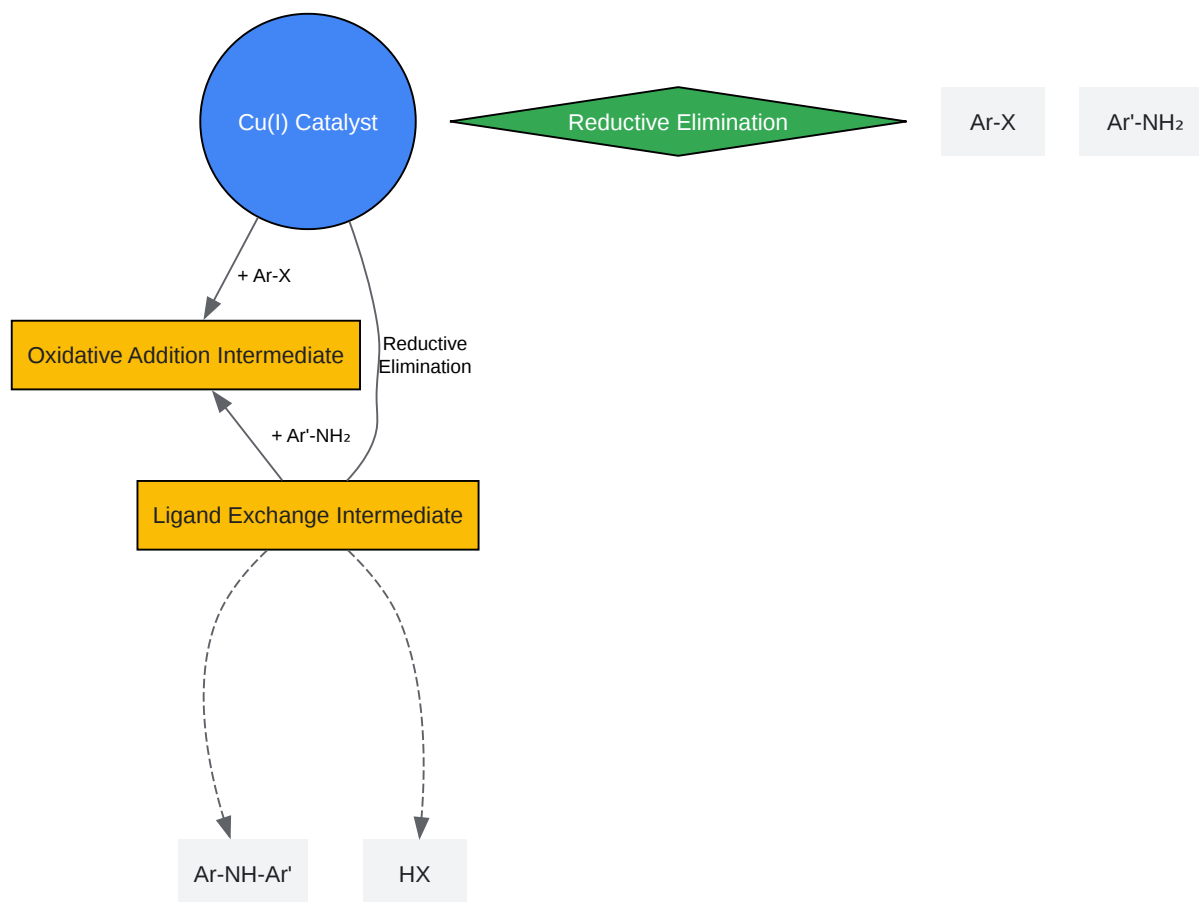
- Reaction Setup: To a Schlenk tube, add 2-chlorobenzoic acid (1.0 mmol), the corresponding aniline (1.1 mmol), potassium carbonate (2.0 mmol), and copper(I) iodide (0.1 mmol).
- Inert Atmosphere: Evacuate and backfill the tube with nitrogen or argon three times.
- Solvent Addition: Add 3 mL of 2-ethoxyethanol via syringe.
- Heating: Heat the reaction mixture at 130 °C for 18-24 hours.
- Workup: Cool the reaction to room temperature and add 20 mL of toluene. Acidify the mixture with 1 M hydrochloric acid to a pH of approximately 2-3.
- Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice with 20 mL of ethyl acetate.
- Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
- Purification: Filter the solution and concentrate it under reduced pressure using a rotary evaporator. Purify the crude product by column chromatography on silica gel (e.g., using a

gradient of ethyl acetate in hexanes) or by recrystallization to yield the pure N-aryl anthranilic acid.

Visualizations

The following diagrams illustrate the experimental workflow and the proposed catalytic cycle for the copper-catalyzed synthesis of N-aryl anthranilic acids.





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